molecular formula C7H7N3 B1399153 7-Methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1049730-76-8

7-Methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No. B1399153
M. Wt: 133.15 g/mol
InChI Key: LBACMDPWXNOVSL-UHFFFAOYSA-N
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Description

7-Methyl-1H-pyrazolo[4,3-c]pyridine (7-Methyl-1H-PP) is a synthetic compound that has been studied extensively due to its potential applications in the fields of chemistry, biochemistry and medicine. 7-Methyl-1H-PP is a heterocyclic compound that is composed of a pyrazole ring and a pyridine ring, and is classified as an organometallic compound. 7-Methyl-1H-PP has been found to have a wide range of properties and potential applications, including its use in the synthesis of pharmaceuticals, its potential as a therapeutic agent, and its ability to act as an enzyme modulator.

Scientific Research Applications

Synthesis Methods

  • A study by Grošelj et al. (2015) developed a synthetic route for 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, suitable for constructing a larger library of compounds (Grošelj et al., 2015).
  • Another research by Kourafalos et al. (2006) focused on synthesizing various 7-substituted pyrazolo[3,4-c]pyridine derivatives to study their N1–N2 tautomerism (Kourafalos et al., 2006).

Biomedical Applications

  • Liu et al. (2016) designed and synthesized novel 1H-pyrazolo[3,4-b]pyridine derivatives as inhibitors for c-Met and ALK, showing potential in cancer treatment (Liu et al., 2016).
  • Teixeira et al. (2013) synthesized 1H-pyrazolo[3,4-b]pyridine derivatives to obtain new 1-hydroxybisphosphonates, compounds with potential biological interest (Teixeira et al., 2013).

Structural and Optical Characteristics

  • El-Menyawy et al. (2019) prepared two pyrazolo[4,3-b] pyridine derivatives and analyzed their thermal, structural, and optical properties, including their potential in device fabrication (El-Menyawy et al., 2019).

Review of Pyrazolo[3,4-b]pyridines

  • Donaire-Arias et al. (2022) provided a comprehensive review of more than 300,000 1H-pyrazolo[3,4-b]pyridines, covering the diversity of substituents, synthetic methods, and biomedical applications (Donaire-Arias et al., 2022).

Tautomerism and Kinase-Focused Library Development

  • Smyth et al. (2010) explored 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones as a heteroaromatic scaffold for drug-discovery, particularly targeting kinase enzymes (Smyth et al., 2010).

properties

IUPAC Name

7-methyl-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-8-3-6-4-9-10-7(5)6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBACMDPWXNOVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719720
Record name 7-Methyl-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-1H-pyrazolo[4,3-c]pyridine

CAS RN

1049730-76-8
Record name 7-Methyl-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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